molecular formula C18H19F6N5O4 B2999481 N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt

N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt

Cat. No.: B2999481
M. Wt: 483.4 g/mol
InChI Key: OWHLFAMVTWAXBL-UHFFFAOYSA-N
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Description

N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine, trifluoroacetate salt (hereafter referred to by its free base CAS: 445430-58-0) is a derivative of the IκB kinase (IKK) inhibitor BMS-345541. The hydrochloride salt form (CAS: 547757-23-3) is well-characterized as a potent, selective inhibitor of IKK-2 (IC₅₀ = 0.3 μM) and IKK-1 (IC₅₀ = 4 μM), with anti-inflammatory and radiosensitizing properties . The compound’s core structure features a dimethylimidazoquinoxaline moiety linked to an ethylenediamine chain, contributing to its unique biological activity .

Properties

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5.2C2HF3O2/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;2*3-2(4,5)1(6)7/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHLFAMVTWAXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F6N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-345541 involves the formation of the quinoxaline core structure followed by the introduction of the aminoethyl side chain. The reaction typically starts with the condensation of 1,2-diaminobenzene with a suitable diketone to form the quinoxaline ring. Subsequent steps involve the alkylation and amination reactions to introduce the aminoethyl group .

Industrial Production Methods

Industrial production of BMS-345541 follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reagents and conditions, such as the use of catalysts to enhance reaction rates and the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BMS-345541 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

BMS-345541 (Hydrochloride Salt) vs. Trifluoroacetate Salt

While the hydrochloride salt (CAS: 547757-23-3) is extensively studied, the trifluoroacetate salt’s properties must be inferred. Salts primarily influence solubility and bioavailability. For example:

  • Hydrochloride Salt : Soluble in DMSO (25 mM) and water, with a purity >98% .

Comparison with TPCA-1

TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is another IKK inhibitor often compared to BMS-345541.

Parameter BMS-345541 TPCA-1
Core Structure Imidazoquinoxaline + ethylenediamine Thiophenecarboxamide + fluorophenyl group
IKK-2 Selectivity (IC₅₀) 0.3 μM 17.9 μM (estimated from related studies)
IKK-1 Inhibition (IC₅₀) 4 μM >20 μM
Biological Effects Anti-inflammatory, NF-κB suppression Similar NF-κB inhibition, but lower potency
Solubility DMSO-soluble Requires optimization due to lower polarity

Structural Insight: The imidazoquinoxaline core of BMS-345541 enhances binding affinity to IKK-2 compared to TPCA-1’s thiophene scaffold, explaining its superior potency .

Comparison with Quinoline Analogs

This minor structural change significantly alters activity:

  • Quinoxaline Derivative (BMS-345541): Potent IKK-2 inhibition (IC₅₀ = 0.3 μM) .
  • Quinoline Analog: Demonstrates reduced IKK affinity, highlighting the critical role of the quinoxaline nitrogen atoms in target interaction .

Comparison with Other NF-κB Pathway Inhibitors

5-(4-Fluorophenyl)-2-ureidothiophene-3-carboxamide

This compound (CAS: 9910224) shares a thiophene backbone with TPCA-1 but lacks the ureido group.

PI-103 and Osi-930

These compounds (CAS: 9903786, 9884685) target alternative pathways (PI3K/mTOR and kinase signaling, respectively) but are occasionally used in conjunction with IKK inhibitors.

Physicochemical and Commercial Considerations

Parameter BMS-345541 (Hydrochloride) BMS-345541 (Free Base)
CAS Number 547757-23-3 445430-58-0
Purity >98% 99+%
Molecular Weight 291.78 g/mol 255.31 g/mol (free base)
Commercial Availability 50 mg: $99; 25 mg: $185 25 mg: "常备现货" (readily available)

Research Implications

BMS-345541’s selectivity for IKK-2 over IKK-1 makes it a preferred tool for studying NF-κB signaling in cancer and inflammation . In contrast, TPCA-1 and quinoline analogs are less potent, limiting their utility in high-precision applications. The compound’s oral activity further distinguishes it from injectable inhibitors like monoclonal antibodies .

Biological Activity

N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine trifluoroacetate salt is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and anti-inflammatory therapies. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H18ClN5
Molecular Weight291.78 g/mol
CAS Number547757-23-3
SolubilityInsoluble in water; soluble in DMSO and ethanol
Storage ConditionsInert atmosphere at 2-8°C

N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine acts primarily as an inhibitor of IκB kinase (IKK), specifically targeting IKKβ. This inhibition leads to reduced phosphorylation of IκBα and subsequent nuclear translocation of NF-κB, a transcription factor involved in inflammatory responses and cell survival pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • T-cell acute lymphoblastic leukemia (T-ALL)
    • Human umbilical vein endothelial cells (HUVECs)

In T-ALL cells, treatment with N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine resulted in a dose-dependent reduction in cell viability and induced apoptosis through the activation of FOXO3a pathways .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vivo studies using animal models of arthritis indicated that administration of N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine significantly decreased the cumulative arthritis damage score and reduced synovial hyperplasia and cartilage erosion .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazoquinoxaline structure can enhance biological activity. For example:

  • Trisubstituted Variants : Variants with different substituents on the quinoxaline ring have been synthesized and tested for antifungal and antibacterial activities. Some derivatives showed improved efficacy against pathogens like Candida albicans and Escherichia coli .

Study 1: Efficacy in T-ALL

A study published in 2023 evaluated the effects of N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine on T-ALL cells. The results demonstrated that at concentrations of 5 μM, the compound induced significant apoptosis and inhibited cell proliferation through modulation of NF-kB signaling pathways.

Study 2: Anti-Arthritic Activity

Another investigation focused on the anti-inflammatory effects of the compound in a collagen-induced arthritis model. The treatment group receiving N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine at a dosage of 100 mg/kg showed a marked reduction in inflammatory markers compared to the control group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt
Reactant of Route 2
N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt

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